molecular formula C21H21N5O B2609079 N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide CAS No. 2380086-40-6

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide

Cat. No.: B2609079
CAS No.: 2380086-40-6
M. Wt: 359.433
InChI Key: OMAMGIRIYXQQSB-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinyl group, an azetidinyl group, and a pyridinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide typically involves multiple steps, including the formation of the azetidinyl ring and the attachment of the pyridazinyl and pyridinyl groups. Common synthetic routes may include:

    Formation of the Azetidinyl Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyridazinyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Attachment of the Pyridinyl Group: Similar to the pyridazinyl group, this step may involve coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide
  • N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]quinoxaline-2-carboxamide

Uniqueness

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-25(21(27)12-16-6-5-11-22-13-16)18-14-26(15-18)20-10-9-19(23-24-20)17-7-3-2-4-8-17/h2-11,13,18H,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAMGIRIYXQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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